molecular formula C7H6FNO3 B1374388 5-Amino-2-fluoro-3-hydroxybenzoic acid CAS No. 1025127-32-5

5-Amino-2-fluoro-3-hydroxybenzoic acid

Cat. No.: B1374388
CAS No.: 1025127-32-5
M. Wt: 171.13 g/mol
InChI Key: MTWVJKPFMPPDPV-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-3-hydroxybenzoic acid is a compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is similar to 3-Amino-2-hydroxybenzoic acid (AAHB), a nonsteroidal anti-inflammatory drug that inhibits the enzyme dehydroascorbate reductase .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with amino, fluoro, hydroxy, and carboxylic acid functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation reactions .

Scientific Research Applications

Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil, synthesized using 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl, demonstrated significant antitumor activity. Specifically, one derivative showed a pronounced inhibitory effect against liver cancer BEL-7402 cells, indicating potential applications in cancer treatment (Xiong et al., 2009).

Plant Disease Resistance

Fluorinated and chlorinated salicylate derivatives, including those with modifications in the 3- and/or 5-position of the benzoic acid ring, were found to be effective in inducing systemic acquired resistance (SAR) in plants. These compounds are instrumental in plant defense against pathogens and are being explored as novel plant protection agents (Silverman et al., 2005).

Fluorescent Sensing

A fluorogenic chemosensor synthesized from a compound structurally similar to 5-amino-2-fluoro-3-hydroxybenzoic acid showed high selectivity and sensitivity towards Al³⁺ ions. This compound holds potential for bio-imaging applications, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Antibiotic Production

The synthase gene responsible for the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) was identified as crucial for the production of ansamycin and AHBA-related antibiotics in Actinomycetes. Targeting the AHBA synthase gene could be a strategy for screening ansamycin or AHBA-related antibiotic-producing strains, indicating potential in antibiotic development (Hui-tu et al., 2009).

Metabolic Pathway Studies

A novel coupled enzyme assay was developed to investigate the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. This assay revealed an enzyme responsible for the deamination of a chemically unstable intermediate, suggesting applications in metabolic and enzymatic research (Orii et al., 2004).

Safety and Hazards

Safety data sheets suggest that exposure to 5-Amino-2-fluoro-3-hydroxybenzoic acid should be avoided. It can cause skin and eye irritation, and may be harmful if swallowed .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Amino-2-fluoro-3-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds with enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in amino acid metabolism, altering their activity and affecting metabolic flux .

Cellular Effects

This compound impacts various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Additionally, this compound may affect the stability and degradation of certain proteins, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, influencing the levels of metabolites and the overall metabolic flux. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of key biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its concentration and activity in various tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can determine its interactions with other biomolecules and its role in cellular processes. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect energy metabolism .

Properties

IUPAC Name

5-amino-2-fluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWVJKPFMPPDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025127-32-5
Record name 5-amino-2-fluoro-3-hydroxybenzoic acid
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